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K03861

Cat. No.: B1684544
M. Wt: 501.5 g/mol
InChI Key: PWDLXPJQFNVTNL-UHFFFAOYSA-N
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Description

Significance of Cyclin-Dependent Kinases (CDKs) in Cellular Processes and Disease Pathogenesis

CDKs are key regulatory enzymes in eukaryotic cells, orchestrating critical cellular events through their ability to phosphorylate target proteins. Their activity is tightly regulated by interactions with regulatory subunits called cyclins and by phosphorylation and dephosphorylation events wikipedia.orgkhanacademy.org.

Regulation of Cell Cycle Progression

The most well-established role of CDKs is the precise control of the cell cycle. The eukaryotic cell cycle is a tightly regulated process that ensures accurate DNA replication and segregation, leading to cell division. It is divided into distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis) wikipedia.orgnih.govkhanacademy.org. Different cyclin-CDK complexes are active during specific phases, driving the transitions between them wikipedia.orgnih.govkhanacademy.org. For instance, CDK4 and CDK6, in complex with D-type cyclins, regulate progression through the G1 phase, while CDK2 associated with cyclins E and A is crucial for the G1-S transition and progression through the S phase nih.govtocris.com. CDK1, in complex with cyclin B, drives entry into and progression through the M phase wikipedia.orgkhanacademy.org. The sequential activation and inactivation of these complexes, often controlled by the fluctuating levels of their cyclin partners, ensure orderly passage through the cell cycle checkpoints, maintaining genomic stability khanacademy.orgnih.govkhanacademy.org.

Roles in Transcription and Neuronal Function

Beyond their canonical roles in the cell cycle, CDKs also participate in other vital cellular processes, including transcription and neuronal function wikipedia.orgebi.ac.ukwaocp.com. Transcriptional CDKs, such as CDK7, CDK8, CDK9, CDK11, CDK12, and CDK13, are involved in regulating gene expression by phosphorylating components of the transcriptional machinery, notably the C-terminal domain (CTD) of RNA polymerase II ebi.ac.ukmdpi.comfrontiersin.org. This phosphorylation is critical for transcription initiation, elongation, and termination mdpi.com. In neuronal cells, which are largely post-mitotic, CDKs like CDK5 play roles independent of cell cycle progression, participating in neuronal development, migration, differentiation, and synaptic plasticity wikipedia.orgtocris.comwaocp.com. CDK7 has also been shown to be required for activity-dependent neuronal gene expression, long-lasting synaptic plasticity, and long-term memory formation frontiersin.org.

Dysregulation of CDKs in Proliferative Diseases, Including Cancer

Given their central roles in controlling cell proliferation, it is not surprising that dysregulation of CDK activity is a hallmark of many proliferative diseases, most notably cancer wikipedia.orgnih.govnih.govresearchgate.netnih.govacs.org. Aberrant CDK activity, often resulting from the overexpression of cyclins, loss of CDK inhibitors, or mutations in CDK genes, can lead to uncontrolled cell cycle progression and unchecked cell division, contributing to tumorigenesis and disease progression nih.govresearchgate.netmdpi.comsinobiological.com. Consequently, CDKs have emerged as significant targets for cancer therapy nih.govresearchgate.netnih.govmdpi.com.

Overview of Kinase Inhibition as a Therapeutic Strategy

Targeting kinases with small molecule inhibitors has proven to be a successful therapeutic strategy for various diseases, particularly cancer nih.govbohrium.comscienceopen.comrsc.org. Kinase inhibitors are designed to block the catalytic activity of kinases, thereby disrupting aberrant signaling pathways that drive disease.

Challenges in Kinase Inhibitor Selectivity and Development

Despite the success of kinase inhibitors, their development faces significant challenges, particularly concerning selectivity nih.govbohrium.comscienceopen.comrsc.orgoup.com. The high degree of structural conservation within the catalytic domain across the human kinome makes it difficult to design inhibitors that potently inhibit a specific target kinase without affecting other kinases (off-target effects) nih.govbohrium.comscienceopen.comoup.com. Off-target inhibition can lead to undesirable side effects and toxicity, limiting the therapeutic window nih.govbohrium.comscienceopen.com.

Achieving selectivity is further complicated by the dynamic nature of kinases and the various conformations they can adopt nih.govacs.org. While targeting the less conserved regions or specific inactive conformations (as with Type II inhibitors) can improve selectivity compared to targeting the highly conserved active site (Type I inhibitors), it remains a significant hurdle nih.govacs.orgmdpi.com.

Other challenges in kinase inhibitor development include overcoming drug resistance, which can arise from mutations in the kinase domain or activation of alternative signaling pathways, and optimizing pharmacokinetic properties such as solubility, absorption, distribution, metabolism, and excretion scienceopen.comrsc.org. Strategies to address these challenges include the development of allosteric inhibitors, covalent inhibitors, and combination therapies targeting multiple kinases or pathways nih.govnih.govrsc.orgmdpi.com.

Historical Context of Cyclin-Dependent Kinase 2 (CDK2) as a Promising Therapeutic Target

The discovery of cyclin-dependent kinase inhibitor proteins (CKIs) in the 1990s significantly advanced the understanding of cell cycle control and its implications for various fields, including cancer research. wikipedia.org Early research on CDK biology, much of which was elucidated through studies in yeast and embryo extracts, identified CDK1 as a key regulator of mitotic progression and CDK2 as being more relevant for DNA replication in higher eukaryotes. rutgers.edunih.gov

CDK2, in complex with its regulatory subunits, is frequently deregulated in numerous human cancers. elgenelim.com There is accumulating evidence suggesting that inhibiting CDK2 can elicit antitumor activity in specific tumor subsets characterized by defined genetic features. elgenelim.com The potential of targeting CDK2 for anticancer drug development was recognized early on. nih.govbenthamscience.com However, initial efforts to develop CDK2 inhibitors faced limitations due to the non-specificity of early compounds and associated off-target effects. elgenelim.comthieme-connect.com Despite a long history of clinical studies dating back to the 1990s, no CDK2 inhibitors have yet received approval for clinical use, with early trials often discontinued (B1498344) due to toxicity and poor efficacy, particularly with pan-CDK inhibitors. nih.govthieme-connect.com

Interest in CDK2 inhibition has been reignited with a deeper understanding of its diverse functions in cancer biology and the prospect of developing inhibitors with greater specificity. elgenelim.com Furthermore, the emergence of resistance mechanisms to CDK4/6 inhibitors, such as cyclin E overexpression which activates CDK2, has underscored the potential of selective CDK2 inhibition as a strategy to overcome such resistance. nih.govacs.org CDK2 is also considered a therapeutic target in certain tumor types, like ovarian cancer, where the gene encoding cyclin E1 (CCNE1) is frequently amplified. nih.gov Preclinical studies indicate that CCNE1 amplification confers increased genetic dependence on CDK2 and cyclin E1. nih.gov

Rationale for Researching K03861 within the Landscape of Cyclin-Dependent Kinase Inhibitors

The ongoing research into this compound is driven by the need for more selective and potent inhibitors within the complex landscape of cyclin-dependent kinases. Given the historical challenges associated with non-selective CDK inhibitors, the development of compounds that can specifically target CDK2 or particular CDK subsets is a significant focus in biomedical research. nih.govnih.gov

This compound, also known by the synonym AUZ454, has been identified as a type II CDK2 inhibitor. selleckchem.commedchemexpress.comresearchgate.net Type II inhibitors are particularly interesting as they stabilize the inactive conformation of the kinase, often binding outside the canonical ATP binding site or extending into adjacent pockets, which can contribute to enhanced selectivity compared to type I inhibitors that target the active conformation. researchgate.netresearchgate.netacs.org The rationale for researching this compound is rooted in its specific inhibitory profile and its potential to offer a more targeted approach to modulating CDK2 activity.

Detailed research findings on this compound highlight its potency against CDK2 and its mechanism of action. This compound inhibits CDK2 activity by competing with the binding of activating cyclins. selleckchem.commedchemexpress.com Structural analysis, including the first reported cocrystal structure of a type II inhibitor bound to cyclin-free CDK2, has shown that this compound adopts a canonical type II binding mode, stabilizing the inactive DFG-out conformation of CDK2. researchgate.netacs.org This binding involves interacting with the ATP-binding site and extending towards a hydrophobic pocket located between the C-lobe and the alpha-C-helix. nih.gov Studies have also indicated that this compound can inhibit cell proliferation in a CDK2-dependent manner in certain cell lines. medchemexpress.com

While primarily characterized as a CDK2 inhibitor, some research suggests that this compound may also exhibit activity against other kinases, such as partial activity against Src kinases according to one study in platelets. biorxiv.org However, other studies utilizing live-cell engagement assays have indicated unexpected selectivity for CDK8/19 with this compound, showing pronounced selectivity over other CDK family members, including CDK2, in those specific cellular contexts. researchgate.netchemrxiv.org This highlights the importance of evaluating inhibitor selectivity in relevant biological systems.

The research into this compound contributes to the broader effort to develop selective CDK inhibitors that can overcome the limitations of earlier, less specific compounds and potentially address mechanisms of resistance to existing therapies like CDK4/6 inhibitors. nih.govacs.org Its characterization as a type II inhibitor and the structural insights into its binding mode provide valuable information for the design and evaluation of future CDK inhibitors.

Detailed Research Findings: this compound Binding Affinity

Research has characterized the binding affinity of this compound for different forms of CDK2 using biochemical assays. The dissociation constant (Kd) values demonstrate its potency as a CDK2 inhibitor. selleckchem.commedchemexpress.com

TargetKd (nM)Assay TypeReference
CDK2 (Wild Type)50Cell-free selleckchem.commedchemexpress.com
CDK2(C118L)18.6Cell-free selleckchem.commedchemexpress.com
CDK2(A144C)15.4Cell-free selleckchem.commedchemexpress.com
CDK2(C118L/A144C)9.7Cell-free selleckchem.commedchemexpress.com

Note: The Kd values represent the dissociation constant, where a lower value indicates stronger binding affinity.

Further studies using live-cell engagement assays have explored the selectivity of this compound across the CDK family, revealing notable engagement with CDK8 and CDK19 in cellular contexts, sometimes with higher apparent potency than for CDK2 depending on the specific assay conditions. researchgate.netchemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26F3N7O2 B1684544 K03861

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDLXPJQFNVTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Basis of K03861 Action

K03861 as a Type II Cyclin-Dependent Kinase 2 (CDK2) Inhibitor.this compound is characterized as a type II inhibitor of CDK2.apexbt.comnih.govType II kinase inhibitors bind to and stabilize an inactive conformation of the kinase, typically the DFG-out conformation, which is distinct from the active conformation targeted by type I inhibitors.nih.govthieme-connect.comThis binding mode often involves interactions with a hydrophobic pocket adjacent to the ATP-binding site.nih.govresearchgate.netthis compound is an aminopyrimidine-phenyl urea (B33335) inhibitor.apexbt.comnih.gov

Binding Affinity to CDK2 Isoforms, Including Wild-Type and Mutants (e.g., C118L, A144C, C118L/A144C).this compound exhibits binding affinity to both wild-type CDK2 and certain mutant forms. Studies have reported dissociation constant (Kd) values for this compound binding to different CDK2 variants.nih.govselleck.co.jpselleckchem.comresearchgate.netbocsci.comtocris.com

CDK2 IsoformKd (nM)Source
Wild Type (WT)50 nih.govselleck.co.jpselleckchem.comresearchgate.net
C118L18.6 nih.govselleck.co.jpselleckchem.comresearchgate.net
A144C15.4 nih.govselleck.co.jpselleckchem.comresearchgate.net
C118L/A144C9.7 nih.govselleck.co.jpselleckchem.comresearchgate.net

These data indicate that this compound binds with higher affinity to the tested CDK2 mutants compared to the wild-type enzyme. nih.govselleck.co.jpselleckchem.comresearchgate.net

Structural Elucidation of this compound-CDK2 Interaction

Importance of Residues Distant from the ATP Binding Pocket in Modulating Binding Energetics.

Research into the binding of type II inhibitors like this compound has highlighted the significance of residues located at a distance from the primary ATP binding pocket in influencing the energetics of the DFG-out transition and, consequently, inhibitor binding researchgate.netnih.govacs.org. The DFG motif's conformational change is a key aspect of type II inhibitor binding researchgate.netnih.govacs.org. Studies involving site-directed mutagenesis of key residues, identified through structural comparisons, in conjunction with biochemical and biophysical characterization of the resulting mutants, have helped to identify residues that facilitate the DFG-out movement nih.govacs.org. These findings underscore that interactions outside the immediate ATP binding site play a crucial role in modulating the binding affinity and stability of type II inhibitors targeting the inactive kinase conformation researchgate.netnih.govacs.org.

Binding Kinetics and Target Residence Time.

Analysis of the binding kinetics of this compound and similar type II inhibitors has revealed important characteristics, particularly concerning their dissociation rates researchgate.netnih.govacs.org. Binding kinetics, which considers the rates of association and dissociation, and the resulting target residence time, is increasingly recognized as a critical factor in determining drug activity in biological systems researchgate.netacs.org.

Implications for Sustained Target Engagement.

Compounds exhibiting slow dissociation rates, such as this compound, can lead to sustained target engagement researchgate.netacs.orgacs.org. Sustained target engagement implies that the inhibitor maintains its interaction with the kinase target for an extended period, even if the concentration of the inhibitor in the surrounding environment decreases acs.org. This can be particularly important in situations where maintaining continuous target inhibition is desired for therapeutic efficacy acs.org. The prolonged residence time on the target kinase due to slow off-rates may contribute to a more sustained inhibitory effect acs.org. This concept of sustained target engagement through favorable binding kinetics is a key area of research in drug discovery, as it can influence the duration of the pharmacological response and potentially allow for less frequent dosing or improved efficacy at lower concentrations researchgate.netacs.org.

Table 1: this compound Binding Affinity to CDK2 Variants

CDK2 VariantKd (nM)Source
Wild Type (WT)50 nih.govresearchgate.netselleckchem.com
CDK2(C118L)18.6 nih.govresearchgate.netselleckchem.com
CDK2(A144C)15.4 nih.govresearchgate.netselleckchem.com
CDK2(C118L/A144C)9.7 nih.govresearchgate.netselleckchem.com
Wild Type (WT)8.2 medchemexpress.com

Investigational Biological Activities and Cellular Mechanisms of K03861

Modulation of Cell Proliferation and Apoptosis

K03861 has been shown to exert inhibitory effects on cell proliferation and induce apoptosis in various cellular contexts, consistent with its role as a CDK2 inhibitor.

Inhibition of Cell Proliferation in Specific Cancer Cell Lines

This compound has demonstrated the ability to inhibit cell proliferation in specific cancer cell lines. Studies have reported its inhibitory effect on Caki-1 and ACHN cells, particularly in cells overexpressing WTAP, at concentrations ranging from 10 to 20 μM medchemexpress.com. Furthermore, this compound has been shown to strongly inhibit the growth of ER-negative breast cancer cells . It also exhibits selective inhibition of proliferation in IL-3-stimulated Ba/F3 cells expressing an FMS-related tyrosine kinase 3 bearing internal-tandem duplication (FLT3-ITD) with an IC50 of approximately 0.001 µM, while showing significantly less potency against wild-type Ba/F3 cells (IC50 > 0.1 µM) caymanchem.com. This compound inhibits proliferation of tumor cells in vitro and in vivo nih.govresearchgate.netnih.gov.

Impact on Cell Cycle Progression

As a CDK2 inhibitor, this compound impacts cell cycle progression, a process critically regulated by CDK2, particularly at the G1/S transition nih.govoup.comgoogle.com. Inhibition of CDK2 activity by compounds like this compound can lead to cell cycle arrest medchemexpress.comselleck.co.jp. In studies involving Giardia lamblia, a CDK2-specific inhibitor like this compound induced a transient arrest at the G1/S phase, followed by an accumulation of cells in the G2/M phase asm.org. Beyond the mitotic cell cycle, this compound (at 10 µM) has been shown to inhibit spindle organization and chromosome alignment during meiosis I and prevent egg activation in isolated mouse oocytes caymanchem.com.

Role in Tumor Progression

This compound's influence on cell proliferation and apoptosis contributes to its role in interfering with tumor progression nih.govresearchgate.netnih.govselleckchem.com. By inhibiting the proliferation and promoting apoptosis of tumor cells in vitro and in vivo, this compound exhibits effects consistent with those expected from CDK2 inhibitors nih.govresearchgate.netnih.gov.

Influence on Cell Signaling Pathways

This compound exerts its biological effects primarily through its interaction with and inhibition of CDK2, influencing key downstream signaling events.

CDK2-Dependent Mechanisms of Action

This compound functions as a type II CDK2 inhibitor medchemexpress.comcaymanchem.comoup.comselleck.co.jpselleckchem.comselleckchem.comapexbt.comadooq.commdpi.comacs.orgresearchgate.nettargetmol.com. Type II inhibitors typically bind to the inactive conformation of the kinase, often characterized by the DFG motif being in an 'out' position mdpi.comacs.orgresearchgate.net. The co-crystal structure of this compound bound to cyclin-free CDK2 has revealed a canonical type II binding mode, stabilizing the DFG-out state apexbt.commdpi.comacs.orgresearchgate.netnih.govscholaris.ca. This binding mode allows this compound to compete with the binding of activating cyclins, such as Cyclin E, which is necessary for full CDK2 activation medchemexpress.comapexbt.comacs.org. By interfering with the formation of the CDK2/CyclinE complex, this compound downregulates CDK2 activity nih.govresearchgate.netnih.gov. The inhibitory effect of this compound on cell proliferation has been shown to be mediated through a CDK2-dependent mechanism medchemexpress.com. This compound exhibits varying binding affinities (Kd values) for different forms of CDK2, as detailed in the table below.

TargetKd (nM)
CDK2 (WT)50
CDK2 (C118L)18.6
CDK2 (A144C)15.4
CDK2 (C118L/A144C)9.7

Data compiled from references selleck.co.jpselleckchem.comselleckchem.comadooq.comtargetmol.com.

Effects on Phosphorylation of Key Substrates

Inhibition of CDK2 activity by this compound leads to attenuated phosphorylation of key downstream substrates involved in cell cycle regulation and apoptosis. Studies have shown that treatment with this compound results in decreased phosphorylation levels of FOXO1, Retinoblastoma protein (Rb), and P27 nih.govresearchgate.netnih.gov. CDK2 is known to phosphorylate Rb, leading to the release of E2F transcription factors that drive cell cycle progression nih.govoup.com. CDK2 also phosphorylates FOXO1 and P27, influencing their activity and stability nih.gov. The reduced phosphorylation of these substrates by this compound is a direct consequence of its inhibitory action on CDK2, contributing to its effects on cell cycle arrest and apoptosis nih.govresearchgate.net.

Interference with CDK2/CyclinE Complex Formation.

This compound functions as a type II CDK2 inhibitor. tocris.comapexbt.com Structural analysis of the CDK2 complex with this compound has revealed a canonical type II binding mode. apexbt.comresearchgate.net Type II inhibitors like this compound bind outside the ATP site and stabilize a DFG-out conformation of CDK2. biorxiv.orgnih.gov This binding mode allows type II inhibitors to compete with the binding of activating cyclins, such as Cyclin E, thereby interfering with the formation of the active CDK2/CyclinE complex. tocris.comapexbt.comresearchgate.netnih.gov Studies have shown that this compound inhibits CDK2 activity by competing with the binding of activating cyclins. tocris.commedchemexpress.commedchemexpress.com

This compound exhibits potent binding affinities (Kd values) for various forms of CDK2, including wild-type and mutated versions. bioscience.co.uktocris.comcaymanchem.comselleck.co.jp

Here is a table summarizing the binding affinities of this compound to different CDK2 forms:

CDK2 FormKd (nM)Source
Wild-type (WT)50 bioscience.co.uktocris.comcaymanchem.comselleck.co.jp
C118L18.6 bioscience.co.uktocris.comcaymanchem.comselleck.co.jp
A144C15.4 bioscience.co.uktocris.comcaymanchem.comselleck.co.jp
C118L/A144C9.7 bioscience.co.uktocris.comcaymanchem.comselleck.co.jp

Effects on Non-Canonical CDK2 Functions

While CDK2 is canonically known for its role in cell cycle regulation, particularly in the G1/S transition through complex formation with Cyclin E and Cyclin A, it also participates in non-canonical functions in various cell types, including anucleate cells like platelets and in oocyte meiosis. biorxiv.orgbiorxiv.orgeshre.euoup.com

Regulation of Phosphatase Activity (e.g., PP1 in Platelets).

Research in human platelets has indicated that activated CDK2 can bind to and inhibit Protein Phosphatase 1 (PP1). biorxiv.orgbiorxiv.org This occurs in thrombin-stimulated platelets. biorxiv.orgbiorxiv.org CDK2 has been identified as a negative regulator of PP1 during cell cycle control, where it phosphorylates the catalytic unit of PP1 (PPP1CA) at an inhibitory site. biorxiv.orgbiorxiv.org In thrombin-exposed platelets, CDK2 complexes similarly demonstrated the ability to phosphorylate PPP1CA at threonine 320, thereby blocking its activity. biorxiv.orgbiorxiv.org This suggests a mechanism by which CDK2 influences phosphatase activity in platelets. biorxiv.orgbiorxiv.org

Studies using CDK2 inhibitors, including this compound, have provided insights into this regulatory role. Treatment of platelets with CDK2 inhibitors, such as roscovitine, led to higher PP1R12a-linked phosphatase activity in thrombin-treated platelets. biorxiv.orgbiorxiv.org This supports a role for CDK2 in inactivating PPP1R12a-bound PP1. biorxiv.orgbiorxiv.org

Role in Platelet Activation and Signal Transduction.

CDK2 is expressed in human platelets and is activated by thrombin, a key agonist in platelet activation. biorxiv.orgbiorxiv.org This activation of CDK2 is required for platelet activation and involves Src signaling downstream of the platelet thrombin receptor PAR1. biorxiv.orgbiorxiv.org

Inhibition of CDK2 activity using inhibitors like this compound has been shown to suppress platelet aggregation. biorxiv.orgbiorxiv.org Studies using this compound at a concentration of 400 nM demonstrated significant suppression of aggregation induced by thrombin. biorxiv.orgbiorxiv.org This indicates a requirement for CDK2 kinase activity in platelet aggregation. biorxiv.orgbiorxiv.org

Furthermore, kinase-active CDK2 promotes the activation of downstream platelet kinases by phosphorylating and inactivating PP1. biorxiv.orgbiorxiv.org Erk, a key kinase in platelet signaling, is bound to PP1 in a complex with the PP1 regulator PPP1R12a (MYPT1) in platelets. biorxiv.orgbiorxiv.org CDK2 inhibits the phosphatase activity of PP1 and PPP1R12a bound complexes. biorxiv.orgbiorxiv.org The requirement for CDK2 in Erk activation could be bypassed by the addition of a phosphatase inhibitor like calyculin, even when CDK2 was inhibited. biorxiv.orgbiorxiv.org This highlights the role of CDK2-mediated phosphatase inactivation in supporting Erk activation in platelets. biorxiv.orgbiorxiv.org

Here is a summary of this compound's effect on platelet aggregation:

InhibitorConcentrationEffect on Thrombin-Induced AggregationSource
This compound400 nMSignificant suppression biorxiv.orgbiorxiv.org

Impact on Oocyte Meiosis and Egg Activation (e.g., Spindle Organization, Chromosome Alignment).

CDK2 plays a role in oocyte meiosis and egg activation. caymanchem.comeshre.euoup.comlabchem.com.mynih.gov Studies using isolated mouse oocytes have shown that this compound can impact these processes. caymanchem.comlabchem.com.my At a concentration of 10 µM, this compound inhibits spindle organization and chromosome alignment during meiosis I. caymanchem.comlabchem.com.my Furthermore, it prevents egg activation. caymanchem.comlabchem.com.my This suggests that CDK2 activity is important for proper meiotic progression and the successful activation of the egg. caymanchem.comeshre.euoup.comlabchem.com.mynih.gov

Antiviral Activities

Beyond its roles in cell cycle and non-canonical functions, this compound has also demonstrated antiviral activities, specifically against Human Cytomegalovirus (HCMV). bioscience.co.ukcaymanchem.combiorxiv.orgresearchgate.netbiorxiv.org

Inhibition of Human Cytomegalovirus (HCMV) Replication.

This compound has been shown to inhibit human cytomegalovirus (HCMV) replication in primary human monocyte-derived macrophages. bioscience.co.ukcaymanchem.com The inhibitory concentration 50% (IC50) of this compound for HCMV replication in this cell type is reported as 1.028 µM. bioscience.co.ukcaymanchem.com

Here is a table summarizing this compound's effect on HCMV replication:

Suppression of pUL97-mediated Phosphorylation of SAMHD1.

Investigations into the antiviral activity of certain compounds against human cytomegalovirus (HCMV) have explored their effects on the host restriction factor SAMHD1. researchgate.net HCMV utilizes the viral kinase pUL97, a homologue of cellular CDKs, to phosphorylate and thereby inactivate SAMHD1, a key component of the host's antiviral defense. researchgate.net Cellular cyclin-dependent kinases, particularly CDK2, are also implicated in the phosphorylation of SAMHD1 following HCMV infection.

Studies have examined the ability of various CDK inhibitors, including this compound, to suppress pUL97-mediated SAMHD1 phosphorylation. While CDK2 is involved in SAMHD1 phosphorylation, comparative studies with other inhibitors, such as the CDK7 inhibitor LDC4297 and the second-generation CDKI Abemaciclib, have indicated that these compounds may exhibit more pronounced effects on inhibiting HCMV replication and suppressing SAMHD1 phosphorylation in certain cell models, such as monocyte-derived macrophages, compared to this compound. Abemaciclib, for instance, demonstrated potent inhibition of both pUL97 autophosphorylation and SAMHD1 phosphorylation. These findings suggest that while CDK2 activity contributes to SAMHD1 phosphorylation during HCMV infection, the direct impact of this compound on the specific pUL97-mediated phosphorylation event may vary compared to inhibitors targeting other kinases or exhibiting broader activity.

Other Reported Biological Effects

Beyond its investigation in the context of viral infection and SAMHD1, this compound has been reported to exert other biological effects in specific cellular models, particularly related to cell differentiation and cell cycle regulation, consistent with its role as a CDK2 inhibitor. wikidata.orgbindingdb.orgsemanticscholar.org

Restoration of CD41 Expression in Specific Cell Models.

Research into the role of Bone Morphogenetic Protein 2 Inducible Kinase (BMP2K) in megakaryopoiesis, the process of platelet formation, has identified that BMP2K dysregulation can promote abnormal megakaryopoiesis. wikidata.orgsemanticscholar.org BMP2K has been shown to interact with CDK2, and this interaction appears to mediate BMP2K's function in regulating the cell cycle during megakaryocyte differentiation. wikidata.orgsemanticscholar.org Overexpression of BMP2K in certain cell models, such as CMK cells treated with MLN8237 to induce differentiation, leads to impaired megakaryocytic differentiation, evidenced by reduced expression levels of CD41. wikidata.orgsemanticscholar.org CD41 (integrin alpha 2B) is a key marker for megakaryocytes and the onset of hematopoiesis.

Studies have demonstrated that treatment with this compound can restore CD41 expression in these BMP2K overexpression cell models. wikidata.orgbindingdb.orgsemanticscholar.org By inhibiting CDK2 activity, this compound appears to abrogate the effects of BMP2K overexpression, thereby rescuing the impaired differentiation process as indicated by the restoration of CD41 expression. wikidata.orgsemanticscholar.org

Rescue of Impaired Polyploidization in BMP2K Overexpression Cells.

Megakaryocyte differentiation involves polyploidization, a process where cells undergo multiple rounds of DNA replication without cell division, resulting in cells with increased ploidy (multiple sets of chromosomes). BMP2K has been identified as a negative regulator of polyploidization during megakaryopoiesis. wikidata.orgsemanticscholar.org Overexpression of BMP2K leads to impaired polyploidization in megakaryocytic cell models. wikidata.orgsemanticscholar.org

Consistent with its effect on restoring CD41 expression, this compound treatment has also been shown to rescue the impaired polyploidization observed in BMP2K overexpression cells. wikidata.orgbindingdb.orgsemanticscholar.org This rescue effect is attributed to this compound's function as a CDK2 inhibitor, interfering with the BMP2K-CDK2 interaction and its downstream effects on cell cycle progression that impede polyploidization. wikidata.orgsemanticscholar.org The ability of this compound to counteract the negative regulatory effects of BMP2K overexpression highlights the involvement of CDK2 in this process and suggests a mechanism by which inhibiting CDK2 can promote proper polyploidization in specific contexts of dysregulated BMP2K. wikidata.orgsemanticscholar.org

Target Selectivity and Off Target Engagement of K03861

Initial Identification as a Potent CDK2 Inhibitor.

K03861 was initially identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). selleck.co.jp It functions as a type II inhibitor, a class of compounds that selectively target the inactive conformation of kinases by stabilizing the DFG-out state. thieme-connect.comnih.govnih.govbohrium.comnih.gov The co-crystal structure of this compound bound to cyclin-free CDK2 revealed a canonical type II binding mode, representing the first reported co-crystal structure of a CDK2 complex with a type II inhibitor. nih.govnih.govresearchgate.net This binding involves the inhibitor occupying the ATP-binding site and extending towards a hydrophobic pocket located between the C-lobe and the alpha-C-helix. nih.gov

Biochemical assays have determined the dissociation constant (Kd) of this compound for wild-type CDK2 to be 50 nM. selleck.co.jpselleckchem.com Studies involving CDK2 mutants, specifically CDK2(C118L), CDK2(A144C), and CDK2(C118L/A144C), showed even lower Kd values, indicating tighter binding to these altered forms (18.6 nM, 15.4 nM, and 9.7 nM, respectively). selleck.co.jpselleckchem.com this compound inhibits CDK2 activity in vitro by competing with the binding of activating cyclins. nih.govmedchemexpress.com Kinetic binding experiments have indicated that this compound exhibits slow off-rates from CDK2. nih.govresearchgate.net

TargetAffinity (Kd)NotesSource
CDK2 (Wild Type)50 nMType II inhibitor, competes with cyclin selleck.co.jpselleckchem.com
CDK2 (C118L)18.6 nMMutant form selleck.co.jpselleckchem.com
CDK2 (A144C)15.4 nMMutant form selleck.co.jpselleckchem.com
CDK2 (C118L/A144C)9.7 nMDouble mutant form selleck.co.jpselleckchem.com

Observed Engagement with Other Cyclin-Dependent Kinases

Despite its initial characterization as a CDK2 inhibitor, further research, particularly using live-cell target engagement assays, revealed that this compound also engages with other members of the CDK family. nih.govchemrxiv.orgresearchgate.netresearchgate.net

Selectivity for CDK8/19 in Cellular Assays.

Unexpectedly, live-cell studies demonstrated that this compound engaged with CDK8 and CDK19 with pronounced selectivity over other CDK family members, including CDK2. nih.govchemrxiv.orgresearchgate.net These findings suggest that this compound may function as a selective chemical probe for CDK8/19 in cellular contexts. nih.govchemrxiv.org The observed intracellular engagement potencies for CDK8 and CDK19 were reported to be 2 nM and 4 nM, respectively, which closely aligned with previously reported cellular potencies for CDK8/19 inhibitors. chemrxiv.org This selectivity for CDK8/19 was found to be nearly 100-fold over other family members in cellular assays. chemrxiv.org This was surprising, as this compound is a type II inhibitor that stabilizes the inactive DFG-out conformation, and while CDK8/19 have been reported to adopt a similar inactive conformation, intracellular engagement of type II inhibitors to these kinases had not been previously reported. nih.govchemrxiv.org

Comparison of Potency and Selectivity Across CDK Family Members.

While initially characterized by its affinity for CDK2, cellular studies highlighted this compound's preferential engagement with CDK8/19. nih.govchemrxiv.orgresearchgate.net This contrasted with its observed activity against intracellular CDK2, which primarily exists in an active conformation, suggesting this compound may be less active against intracellular CDK2. researchgate.net The data from live-cell engagement assays showed a significant selectivity index for CDK8/19 over CDK2 and other CDKs. chemrxiv.orgresearchgate.netresearchgate.net This indicates that while this compound can inhibit CDK2 biochemically, its primary engagement target in a cellular environment appears to be CDK8/19.

TargetLive Cell Engagement Potency (Kd-apparent/IC50)Selectivity vs. CDK2Source
CDK82 nMNearly 100-fold nih.govchemrxiv.orgresearchgate.net
CDK194 nMNearly 100-fold nih.govchemrxiv.orgresearchgate.net
CDK2Lower engagement compared to CDK8/19- nih.govchemrxiv.orgresearchgate.net

Potential Off-Target Activities (e.g., Partial Activity against Src Kinases).

Beyond its activity on CDKs, there is some evidence suggesting potential off-target activities for this compound. Data from studies in platelets indicated that this compound might have partial activity against Src kinases. biorxiv.orgbiorxiv.org While this compound has primarily been reported as a CDK2 inhibitor, these findings suggest a broader inhibitory profile that includes kinases outside the CDK family. biorxiv.orgbiorxiv.org

Challenges in Achieving CDK2 Selectivity.

Developing selective CDK2 inhibitors presents significant challenges. thieme-connect.comnih.govchemrxiv.org The ATP-binding pocket, which is the target for many inhibitors, is highly conserved across the human protein kinome, including among different CDK family members. thieme-connect.comnih.govbohrium.comnih.gov CDK2, for instance, shares 65% sequence similarity with CDK1, with minimal differences in their ATP-binding pockets. thieme-connect.com This high degree of conservation makes it difficult to design compounds that selectively inhibit only CDK2 without affecting other CDKs or even other kinases. thieme-connect.comnih.govbohrium.comnih.gov

The development of ATP-competitive inhibitors (Type I inhibitors) has been particularly challenging in achieving isozyme selectivity due to this conserved catalytic pocket. nih.govbohrium.comnih.govchemrxiv.org While Type II inhibitors like this compound, which target the inactive DFG-out conformation, offer a potential strategy to address selectivity issues by exploiting conformational differences, achieving high selectivity for CDK2 over closely related kinases remains difficult. thieme-connect.comnih.govbohrium.comnih.gov The unexpected cellular selectivity of this compound for CDK8/19 over CDK2 highlights the complexities and challenges in predicting and achieving target selectivity in a cellular environment compared to cell-free biochemical assays. nih.govresearchgate.netchemrxiv.org

Translational Research and Therapeutic Potential of K03861

Preclinical Efficacy Studies

Preclinical investigations have explored the potential of K03861 in various disease models, including cancer and viral infections.

In Vitro and In Vivo Models of Disease

In the context of cancer, this compound has been evaluated for its ability to inhibit cell proliferation, particularly in cell lines where CDK2 activity is implicated. Studies have shown that this compound can reduce the viability of triple-negative breast cancer (TNBC) cell lines in vitro nih.gov. While originally designed as a selective CDK2 inhibitor, it has also been reported to engage CDK8/19 in a cellular CDK assay, suggesting potential activity beyond CDK2 in a cellular context researchgate.net.

Beyond cancer, this compound has been investigated for its effects on viral replication. Research indicates that this compound can inhibit the replication of the M1 virus researchgate.netresearchgate.net. This effect appears to be linked to its inhibition of CDK2, as the RAS/RAF/MAPK/p-ERK signaling pathway, which promotes M1 virus replication by inhibiting P21 and subsequently suppressing CDK2, is attenuated by CDK2 inhibition with this compound researchgate.net. Data from in vitro experiments using HCT-15 and MIA PaCa-2 cells treated with this compound with or without M1 virus showed that this compound inhibited the infection rate and viral titer researchgate.netresearchgate.net.

While the provided search results primarily focus on cancer and viral infections, the broader context of CDK inhibitors like Roscovitine (a known CDK2 inhibitor) suggests potential relevance in other areas such as neurodegenerative diseases, inflammation, and kidney diseases, although direct preclinical data for this compound in reproductive biology models were not prominently featured in the search results amegroups.org. However, CDK2 is a validated target for male contraception, and inhibitors are being explored in this area oup.comnih.gov.

Potential for Overcoming Drug Resistance in Specific Malignancies

Drug resistance remains a major challenge in cancer therapy. This compound, as a CDK2 inhibitor, has shown potential in overcoming resistance in specific malignancies, particularly melanoma resistant to BRAF and Hsp90 inhibitors. Studies have identified CDK2 as a driver of resistance to both BRAF and Hsp90 inhibitors in melanoma cells embopress.orgnih.govresearchgate.net. The expression of CDK2 is regulated by the transcription factor MITF in response to Hsp90 inhibitor treatment nih.govresearchgate.net. Inhibition of CDK2 by compounds like dinaciclib, another CDK inhibitor, has been shown to attenuate resistance to both classes of inhibitors and their combinations embopress.orgnih.govresearchgate.net. While these studies specifically mention dinaciclib, the identification of CDK2 as a key resistance mechanism suggests that this compound, as a CDK2 inhibitor, could hold similar potential in overcoming such resistance in melanoma.

Structure-Activity Relationship (SAR) Studies Utilizing this compound as a Model Compound

This compound has served as a model compound in structure-activity relationship (SAR) studies aimed at developing improved CDK2 inhibitors researchgate.netresearchgate.net.

Elucidation of Critical Molecular Segments for Activity and Selectivity

SAR studies involving this compound and related benzimidazole-urea compounds have been instrumental in understanding the molecular features critical for their activity and selectivity researchgate.netnih.gov. These studies have elucidated the critical role of specific moieties, such as the N1 nitrogen of both the benzimidazole (B57391) and urea (B33335) segments, for activity researchgate.net. X-ray crystallography has supported these SAR results by revealing the interactions of these segments when bound to target enzymes like VEGFR-2 researchgate.net. The binding mode of this compound to cyclin-free CDK2 has been characterized as a type II binding mode, where it occupies the ATP binding site and extends into a hydrophobic pocket researchgate.netapexbt.comoup.com. This type II binding, which involves the DFG-out conformation of the kinase, is important for achieving selectivity over kinases that remain in the DFG-in conformation researchgate.netresearchgate.netnih.govresearchgate.net. The crystal structure of this compound bound to CDK2 (PDB entry 1b38) has provided a structural basis for understanding its interaction and has been a foundation for the development of cyclin-competitive CDK2 inhibitors researchgate.netapexbt.com.

Rational Design of this compound Analogues

The insights gained from SAR studies and structural analysis of this compound binding have facilitated the rational design of its analogues with improved properties researchgate.netnih.gov. Understanding the critical molecular segments and the type II binding mode allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties researchgate.netresearchgate.netnih.govnih.gov. The goal is to design compounds that maintain favorable interactions with the CDK2 binding site, particularly the regions explored by type II inhibitors, while minimizing off-target effects on other kinases thieme-connect.comnih.govnih.gov. The rational design process often involves structure-guided approaches, utilizing crystallographic data to inform the modification of the lead compound's structure researchgate.netnih.gov.

Combination Therapeutic Strategies

The potential of this compound and other CDK inhibitors in combination therapeutic strategies has been explored, particularly in the context of cancer treatment researchgate.netmdpi.com. Combining CDK inhibitors with other anti-tumor agents is a pivotal clinical strategy aimed at enhancing efficacy, overcoming drug resistance, and potentially reducing the required dosage of individual drugs e-century.us.

While specific combination studies involving this compound were not extensively detailed in the provided search results beyond its interaction with the M1 virus researchgate.netresearchgate.net, the broader research on CDK inhibitors highlights the potential of such combinations. For instance, CDK inhibitors are being investigated in combination with chemotherapy, endocrine therapy, targeted therapy (such as BRAF or MEK inhibitors), and immunotherapy nih.govnih.gove-century.uspatsnap.com. The rationale behind these combinations often lies in targeting multiple pathways crucial for cancer cell growth and survival or in modulating the tumor microenvironment to enhance the effectiveness of other therapies researchgate.nete-century.us. The potential of combining CDK2 inhibitors with anti-PD-L1 treatment in triple-negative breast cancer models, as explored with other CDK inhibitors, suggests a possible avenue for this compound in combination strategies nih.gov. Furthermore, the finding that CDK2 inhibition can overcome resistance to BRAF and Hsp90 inhibitors in melanoma underscores the value of combining CDK2 inhibitors with targeted therapies in resistant settings embopress.orgnih.govresearchgate.net.

Synergistic Effects with Existing Therapeutic Agents

Research into CDK inhibitors, including type II inhibitors like this compound, explores their potential for synergistic effects when combined with other therapeutic agents. While specific detailed data on this compound's synergistic effects with a broad range of existing therapies in the provided search results is limited, the concept of combination therapy with CDK inhibitors is a significant area of investigation. For instance, CDK2 inhibitors have demonstrated synergistic effects when administered concurrently with Palbociclib, a CDK4/6 inhibitor, in a breast cancer cell model thieme-connect.com. The combination of CDK2 and CDK4/6 inhibitors is being explored as a strategy to treat cancer, with patent applications describing methods involving their co-administration for synergistic effects google.com. The rationale often involves overcoming or preventing resistance mechanisms that may arise from monotherapy google.com.

Targeting Genomic Instability in pRB-Deficient Cancers

Loss of the retinoblastoma protein (pRB) is a common feature in many cancers and is associated with genomic instability, including chromosome instability (CIN) and defects in chromosome cohesion nih.gov, duke.edu. CDK2 plays a crucial role in cell cycle progression, and its aberrant activity can contribute to uncontrolled proliferation and cancer development researchgate.net, thieme-connect.com. While the provided information primarily discusses the link between pRB loss and genomic instability and the effects of CDK4/6 inhibitors like Palbociclib in pRB-deficient settings researchgate.net, biorxiv.org, the role of CDK2 inhibition in this context is also relevant. CDK2 is a critical regulator downstream of pRB, and its inhibition could potentially impact the cell cycle deregulation observed in pRB-deficient cells. However, direct experimental data specifically demonstrating this compound's effect on targeting genomic instability in pRB-deficient cancers was not prominently featured in the immediate search results. Research indicates that CDK2 is a promising target for certain tumor types with defined genetic characteristics thieme-connect.com.

Development Challenges and Future Directions

The development of CDK inhibitors, including this compound, faces several challenges, and ongoing research is focused on addressing these to enhance their therapeutic potential.

Optimization of Selectivity and Potency

A significant challenge in developing CDK inhibitors is achieving high selectivity for a particular CDK among the large and structurally similar family of kinases scholaris.ca, thieme-connect.com. CDK2, for instance, shares considerable sequence similarity with CDK1, making the design of selective inhibitors difficult thieme-connect.com. The ATP-binding pockets are highly conserved, which is a common target for many inhibitors portlandpress.com, bohrium.com. However, targeting regions outside the conserved ATP binding site, such as the DFG-out conformation targeted by type II inhibitors like this compound, offers a strategy to improve selectivity portlandpress.com, nih.gov, bohrium.com, oup.com. Future research is focused on optimizing the selectivity, potency, and pharmacokinetic properties of CDK2 inhibitors researchgate.net. Understanding the structural features and binding modes that confer selectivity is crucial for the design of more effective agents portlandpress.com, nih.gov.

Addressing Potential Resistance Mechanisms

Cancer cells can develop resistance to targeted therapies through various mechanisms, including intrinsic genetic resistance and acquired non-genetic adaptations like the activation of bypass pathways google.com. CDK2 has been identified as a potential driver of resistance to other targeted therapies, such as BRAF and Hsp90 inhibitors in melanoma chalmers.se. Inhibiting CDK2 has shown potential in attenuating resistance to these agents chalmers.se. Furthermore, CDK2 is considered a key target for overcoming resistance to CDK4/6 inhibitors nih.gov. The complexity of CDK biology and the potential for off-target effects highlight the need for the development of more selective inhibitors to effectively address resistance mechanisms bohrium.com. Future directions involve understanding these resistance pathways and developing strategies, potentially through combination therapies, to circumvent them google.com, chalmers.se.

Exploration of Advanced Delivery Systems (e.g., sustained-release preparations, hydrogels, nanoparticles)

To improve the therapeutic efficacy and pharmacokinetic profile of compounds like this compound, the exploration of advanced drug delivery systems is an active area of research. These systems aim to enhance drug solubility, stability, targeted delivery, and sustained release, potentially increasing drug concentration at the tumor site while minimizing systemic exposure. Examples of such systems include sustained-release preparations, hydrogels, and nanoparticles mdpi.com, utoronto.ca, rsc.org, researchgate.net, dovepress.com. Notably, in a rat model, this compound was incorporated into sustained-release preparations or fused into carriers such as hydrogels and nanoparticles to increase its plasma residence time . This indicates that these advanced delivery strategies are being investigated for their potential to improve the in vivo performance of this compound.

Methodologies and Approaches in K03861 Research

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are crucial for elucidating the direct interaction between K03861 and its molecular target, CDK2.

Enzyme kinase assays are fundamental to determining the inhibitory potency of this compound against CDK2. These in vitro assays measure the ability of this compound to inhibit the catalytic activity of CDK2. This compound has been shown to inhibit CDK2 activity in vitro by competing with the binding of activating cyclins. cenmed.comijpsonline.comnih.govfrontiersin.orgmedchemexpress.comresearchgate.netnih.govuniprot.orgscbt.com

Studies have utilized in vitro kinase assays to assess the activity of this compound against different forms of CDK2, including wild-type (WT) and specific mutants. For instance, this compound selectively inhibits CDK2-C118L/A144C over CycA-bound wt CDK2 in vitro. nih.gov A microfluidic electrophoretic mobility-shift assay is a method employed to determine kinase activities and kinetic parameters, based on the electrophoretic separation of phosphorylated and non-phosphorylated peptides. hznu.edu.cn

Analysis of the binding kinetics of this compound provides insights into the dynamic interaction between the inhibitor and CDK2, specifically the rates of association (k_on) and dissociation (k_off). Research has indicated that this compound exhibits slow off-rates from CDK2. ijpsonline.comresearchgate.netnih.govscbt.comnih.govlumiprobe.com Slow off-rates are indicative of a prolonged residence time of the inhibitor on its target, which can be a significant factor in its biological effect. nih.govlumiprobe.combindingdb.org Understanding binding kinetics is important for predicting target engagement over time. nih.gov

Binding affinities (Kd values) have been determined for this compound against various forms of CDK2. These values reflect the strength of the binding interaction.

CDK2 FormKd (nM)Source
WT50 ijpsonline.comnih.govfrontiersin.orgmdpi.comhznu.edu.cn
C118L18.6 ijpsonline.comnih.govfrontiersin.orgmdpi.comhznu.edu.cn
A144C15.4 ijpsonline.comnih.govfrontiersin.orgmdpi.comhznu.edu.cn
C118L/A144C9.7 ijpsonline.comnih.govfrontiersin.orgmdpi.comhznu.edu.cn
WT (Alternative)8.2 cenmed.commedchemexpress.comuniprot.orgnih.gov

Note: Some sources provide a Kd of 8.2 nM for WT CDK2, while others list 50 nM. The table includes both reported values.

Protein crystallography is a powerful technique used to determine the three-dimensional structure of proteins and protein-inhibitor complexes, providing atomic-level details of the binding interaction. Protein crystallography has been extensively applied to study the complex of CDK2 with this compound. ijpsonline.commedchemexpress.comresearchgate.netnih.govscbt.comlumiprobe.combindingdb.orglibretexts.orgthermofisher.comuniprot.org

Structural analysis of the CDK2-K03861 complex revealed a canonical type II binding mode. ijpsonline.commedchemexpress.comresearchgate.netnih.govscbt.comlumiprobe.combindingdb.orglibretexts.org This binding mode stabilizes the inactive DFG-out conformation of CDK2, which was a notable finding as CDK2 was initially thought to be less amenable to adopting this conformation. ijpsonline.commedchemexpress.comresearchgate.netnih.govscbt.comlibretexts.org The cocrystal structure of this compound bound to cyclin-free CDK2 was reported as the first available type II inhibitor CDK2 cocrystal structure, providing a foundation for the design of cyclin-competitive CDK2 inhibitors. ijpsonline.commedchemexpress.comresearchgate.netnih.govscbt.com Specific PDB entries associated with this compound-bound CDK2 structures include 5A14 and 1b38. lumiprobe.combindingdb.orglibretexts.orguniprot.org

Fluorescence spectroscopy techniques, such as Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), have been employed in the study of CDK inhibitors, including those interacting with CDK2. lumiprobe.comuniprot.org These methods can be used to measure binding events and conformational changes. Steady-state fluorescence emission spectra have been recorded and analyzed in binding experiments involving CDK2 and inhibitors. FP binding assays are also a method used to assess the binding affinity of compounds to CDK2. lumiprobe.comuniprot.org

Protein Crystallography.

Cell-Based Assays

Cell-based assays are essential for evaluating the biological effects of this compound in a cellular context, assessing its impact on cellular processes like proliferation and viability.

Cell proliferation and viability assays are widely used to measure the number of living cells after treatment with a compound. This compound has been tested in these assays using methods such as the Cell Counting Kit-8 (CCK8). cenmed.comuniprot.org

In cell-based studies, this compound inhibited cell proliferation in a CDK2-dependent manner in cell lines such as Caki-1 and ACHN cells. cenmed.comuniprot.org Experiments using CCK8 assays have demonstrated this inhibitory effect at concentrations ranging from 10 μM to 20 μM over incubation periods of 1 to 4 days. cenmed.comuniprot.org this compound also showed selective inhibition of proliferation in IL-3-stimulated Ba/F3 cells expressing the FLT3-ITD mutation compared to wild-type Ba/F3 cells, with IC50 values of approximately 0.001 µM and > 0.1 µM, respectively. citeab.com Inhibition of proliferation has also been observed in immortalized multipotent otic progenitor (iMOP) murine cell lines. nih.gov

CCK-8 assays utilize the water-soluble tetrazolium salt WST-8, which is reduced by cellular dehydrogenases in viable cells to produce an orange formazan (B1609692) dye. The intensity of the color produced is directly proportional to the number of living cells, allowing for quantitative assessment of viability and proliferation. CCK-8 assays are known for their higher sensitivity compared to other tetrazolium salt-based assays like MTT, XTT, or MTS.

Cell LineAssay MethodConcentration(s)Incubation Time(s)Key FindingSource
Caki-1, ACHNCCK810 μM, 20 μM1-4 daysInhibited cell proliferation (CDK2-dependent) cenmed.comuniprot.org
Ba/F3 (FLT3-ITD)Not specifiedIC50 ~0.001 µMNot specifiedSelective inhibition of proliferation citeab.com
Ba/F3 (Wild-type)Not specifiedIC50 > 0.1 µMNot specifiedLess inhibition of proliferation citeab.com
iMOP murine cell lineIn vitro kinase assay (for selectivity)0.1 μM, 1.0 μMNot specifiedInhibited proliferation (81% and 92%) nih.gov

Cell Cycle Analysis.

Cell cycle analysis is a fundamental method used to assess the distribution of cells within different phases of the cell cycle (G1, S, G2/M). Studies involving this compound have utilized cell cycle analysis to evaluate its impact on cell cycle progression. For instance, research investigating the effects of icaritin (B1674259), another compound, on tumor cells used this compound as a reference compound, noting that icaritin's effects on inhibiting proliferation and promoting apoptosis were consistent with those of CDK2 inhibitors like this compound. researchgate.net This suggests that this compound influences cell cycle regulation, a key function of its primary target, CDK2. CDK2 plays crucial roles in regulating multiple processes during the cell division cycle, including DNA synthesis and the G1/S transition. thieme-connect.com

Immunoblotting for Protein Phosphorylation and Expression.

Immunoblotting, also known as Western blotting, is a widely used technique to detect specific proteins and assess their expression levels and post-translational modifications, such as phosphorylation. In research involving this compound, immunoblotting has been employed to examine changes in protein phosphorylation and expression that are indicative of CDK2 activity and downstream signaling. For example, studies investigating icaritin's mechanism of action used Western blot analysis to assess the phosphorylation status of proteins like FOXO1, Rb, and P27 upon treatment with icaritin and this compound, alone or in combination with CDK2 transfection. researchgate.net These experiments aimed to understand how this compound, as a CDK2 inhibitor, affects the phosphorylation of key proteins involved in cell cycle control and apoptosis. Another study utilized immunoblotting to show that human platelets contain various cell cycle regulatory proteins, including CDK2. nih.gov

Live-Cell Target Occupancy Assays.

Live-cell target occupancy assays are valuable for quantifying the engagement of a compound with its target protein in a living cellular environment, providing a more physiologically relevant assessment compared to in vitro assays. The NanoBRET (NanoLuc®-based Resonance Energy Transfer) assay is one such technology used for this purpose. researchgate.netscispace.comfishersci.combohrium.com Studies utilizing NanoBRET have investigated the intracellular target engagement of various CDK inhibitors, including this compound. researchgate.netscispace.comchemrxiv.orgfishersci.com These assays revealed that this compound engaged CDK8 and CDK19 in cells with pronounced selectivity over other CDK family members, including CDK2, which was an unexpected finding given its established role as a potent CDK2 inhibitor in cell-free assays. researchgate.netscispace.comchemrxiv.org This highlights the importance of assessing target engagement in live cells to understand the cellular pharmacology of inhibitors.

Molecular and Computational Modeling

Computational methods play a significant role in modern drug discovery and in understanding the interactions of small molecules with biological targets at an atomic level. Various molecular and computational modeling techniques have been applied in research related to CDK2 inhibitors, with this compound sometimes serving as a reference or being included in these studies.

Molecular Docking and Dynamics Simulations.

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule ligand to a protein target, while molecular dynamics (MD) simulations assess the dynamic behavior and stability of the protein-ligand complex over time. acs.orgpatsnap.comnih.govresearchgate.netnih.govnih.gov These methods are employed to understand binding interactions, conformational changes, and the energetic aspects of binding. This compound, as a well-characterized CDK2 inhibitor with a known co-crystal structure, has been relevant in studies utilizing molecular docking and dynamics simulations to explore the binding of other potential CDK2 inhibitors or to investigate the conformational dynamics of CDK2. acs.orgresearchgate.netthieme-connect.comnih.govresearchgate.netnih.govnih.govnih.govacs.orgresearchgate.net For instance, computational analysis revealed that another compound, GCg, could bind to the ATP-binding site of CDK2, promoting the inactive DFG-out conformation, similar to this compound. MD simulations have also been used to study the conformational changes of CDK2 mediated by inhibitor binding. researchgate.net

Structure-Based Drug Design.

Structure-based drug design (SBDD) is an approach that utilizes the three-dimensional structure of a biological target to guide the design of new ligands. acs.orgnih.gov The availability of the co-crystal structure of CDK2 with this compound has provided valuable structural information for SBDD efforts aimed at developing new CDK2 inhibitors, particularly those targeting the inactive DFG-out conformation. researchgate.netacs.orgresearchgate.netnih.gov This structural data helps researchers understand the key interactions between this compound and CDK2, informing the design of compounds with improved affinity and selectivity. SBDD approaches have been instrumental in the discovery and development of various kinase inhibitors. acs.orgscispace.comnih.gov

Genetic Manipulation Techniques

Genetic manipulation techniques are instrumental in understanding the specific molecular targets and pathways modulated by this compound.

Site-directed mutagenesis is a technique used to introduce specific, targeted changes in DNA sequences to study the resulting changes in protein activity or function. neb.commdpi.com In the context of this compound research, this method has been applied to study the interaction between this compound and its primary target, CDK2. Protein crystallography structural analysis of the CDK2 complex with this compound has revealed its canonical type II binding mode to the DFG-out state of CDK2. acs.orgnih.gov Studies have utilized site-directed mutagenesis of key residues in CDK2 to understand how these residues facilitate the DFG-out movement, which is crucial for the binding of type II inhibitors like this compound. acs.orgnih.gov These studies have helped identify residues important for modulating the energetics of the DFG-out transition and inhibitor binding, providing insights into the foundation for developing slow off-rate, cyclin-competitive CDK2 inhibitors. acs.orgnih.gov

Modulating gene expression levels is another approach used in conjunction with this compound studies. Techniques such as shRNA (short hairpin RNA) knockdown are employed to reduce the expression of specific genes, allowing researchers to assess the functional consequences and determine if this compound's effects are mediated through these genes or pathways. nih.gov For instance, studies investigating the role of CDK2 in various cellular processes have used siRNA (small interfering RNA) or shRNA to knock down CDK2 expression to compare the effects with those of CDK2 inhibitors like this compound. nih.govchalmers.seresearchgate.net This approach helps validate that the observed biological outcomes upon this compound treatment are indeed due to CDK2 inhibition. Gene expression analysis, often performed after genetic manipulation, can reveal downstream pathways affected by the targeted gene and potentially by this compound. researchgate.net For example, transcriptomic analyses have shown that EMP3 knockout, which converges into the inhibition of CDK2, represses EGFR-dependent and cell cycle transcriptional programs. researchgate.net Similarly, genetic knockdown of CDK9 has been shown to replicate the effects of CDK9 inhibitors on cytokine production in human monocyte-derived macrophages, highlighting the role of gene expression modulation in validating pharmacological interventions. nih.gov

Site-Directed Mutagenesis for Mechanistic Insights.

In Vivo Experimental Models

In vivo models, particularly murine models, are commonly used to study the effects of this compound in a complex biological system. Studies in isolated primary cells provide further insights into the direct effects of this compound on specific cell types.

Murine (mouse and rat) models are frequently utilized in this compound research to assess its activity and effects within a living organism. researchgate.netresearchgate.netnih.govbiorxiv.orgthieme-connect.com Studies have investigated the activity of this compound in vivo, confirming its function as a CDK2 inhibitor. this compound has been incorporated into sustained-release preparations or fused into carriers like hydrogels and nanoparticles in rat models to increase its plasma residence time. Murine models have been used to study the effects of this compound on various biological processes, including oocyte meiosis and egg activation in mice, where this compound treatment inhibited these processes. caymanchem.com Furthermore, immunocompetent mouse models have been used to evaluate therapeutic strategies involving CDK2 inhibition, such as in pancreatic cancer where combinatorial treatment including CDK2 inhibition showed promising efficacy. researchgate.net While CDK2 knockout mice are viable, they are sterile, indicating a crucial role for CDK2 in meiosis, which is relevant to studies using this compound to inhibit CDK2 activity in mouse oocytes. researchgate.netresearchgate.net Studies in murine xenograft models have also been conducted to assess the impact of CDK2 inhibitors on tumor growth and progression. thieme-connect.com

Research on this compound also involves studies on isolated primary cells to understand its direct cellular effects.

Mouse Oocytes: this compound has been studied for its effects on isolated mouse oocytes. Treatment with this compound has been shown to inhibit spindle organization and chromosome alignment during meiosis I and prevent egg activation. caymanchem.com This aligns with findings that this compound treatment inhibited oocyte meiosis I completion and egg activation in mice. These studies highlight the role of CDK2 inhibition by this compound in regulating meiotic processes in oocytes.

Human Platelets: Human platelets, although anucleate, express canonical cell cycle proteins including CDK2. biorxiv.orgbiorxiv.orgbiorxiv.org Studies using isolated human platelets have investigated the role of CDK2 in platelet function and the effects of CDK2 inhibitors like this compound. biorxiv.orgbiorxiv.orgbiorxiv.org this compound has been used as a type II CDK2 inhibitor in studies demonstrating that CDK2 is expressed in human platelets, activated by thrombin, and required for platelet activation, including aggregation, granule release, and integrin activation. biorxiv.orgbiorxiv.orgbiorxiv.org These studies indicate that CDK2 is involved in early signaling pathways during platelet activation by thrombin. biorxiv.org

Human Monocyte-Derived Macrophages: this compound has been shown to inhibit human cytomegalovirus (HCMV) replication in primary human monocyte-derived macrophages. caymanchem.com The IC50 value for this inhibitory effect has been reported. caymanchem.com Studies using human monocyte-derived macrophages are common for investigating the role of kinases like CDK2 and CDK9 in inflammatory responses and viral replication. nih.govasm.orgcelentyx.comnih.govfrontiersin.org this compound, as a CDK2 inhibitor, has been used in such studies to understand the specific contributions of CDK2 activity in these primary immune cells. asm.org

Data Table: Selected In Vitro Activity Data for this compound

Target/Cell TypeAssayResult/IC50/KdCitation
CDK2 (WT)Binding Affinity (Kd)50 nM caymanchem.comselleckchem.com
CDK2 (C118L)Binding Affinity (Kd)18.6 nM caymanchem.comselleckchem.com
CDK2 (A144C)Binding Affinity (Kd)15.4 nM caymanchem.comselleckchem.com
CDK2 (C118L/A144C)Binding Affinity (Kd)9.7 nM caymanchem.comselleckchem.com
FLT3-ITD expressing Ba/F3 cellsCell Proliferation Inhibition (IC50)~0.001 µM caymanchem.com
Wild-type Ba/F3 cellsCell Proliferation Inhibition (IC50)> 0.1 µM caymanchem.com
Human Monocyte-Derived MacrophagesInhibition of HCMV replication (IC50)1.028 µM caymanchem.com
Isolated Mouse OocytesInhibition of Meiosis I completion10 µM caymanchem.com
Isolated Mouse OocytesPrevention of Egg Activation10 µM caymanchem.com
Human PlateletsInhibition of Thrombin-mediated Aggregation200 or 400 nM biorxiv.orgbiorxiv.org
U937-luc cells (HIV-1 transcription)Inhibition of I-BET151 enhancement1 µM asm.org
Caki-1 and ACHN cells (WTAP overexpression)Cell Proliferation Inhibition10-20 µM medchemexpress.com
Caki-1 and ACHN cellsColony Formation Decrease10 µM medchemexpress.com
ER-negative breast cancer cellsGrowth InhibitionStrong inhibition

Emerging Research and Future Prospects for K03861

Understanding Comprehensive Kinase Selectivity Profiles in Vivo.

Understanding the full spectrum of kinases targeted by an inhibitor like K03861 in a living system (in vivo) is crucial for predicting potential off-target effects and therapeutic index. This compound has been primarily characterized as a potent CDK2 inhibitor. medchemexpress.comselleck.co.jpselleckchem.com Its binding affinity (Kd) for wild-type CDK2 is reported as 50 nM. nih.govtargetmol.comselleck.co.jpselleckchem.comselleck.co.jp Notably, this compound also shows potent binding to specific CDK2 mutants, such as CDK2(C118L), CDK2(A144C), and CDK2(C118L/A144C), with even lower Kd values (18.6 nM, 15.4 nM, and 9.7 nM, respectively). nih.govtargetmol.comselleck.co.jpselleckchem.com

While initially characterized for its CDK2 inhibition, studies investigating the selectivity of kinase inhibitors in live cells have revealed unexpected activity for this compound against other CDK family members. In live-cell engagement assays, this compound demonstrated significant selectivity for CDK8 and CDK19, with nearly 100-fold selectivity over CDK2 and other family members in one study. researchgate.netchemrxiv.org This suggests that the in vivo kinase selectivity profile of this compound may be broader or different than initially indicated by in vitro or cell-free assays, highlighting the importance of comprehensive profiling in relevant biological contexts. researchgate.net

The type II binding mode of this compound, which stabilizes the DFG-out conformation, is a strategy employed to achieve selectivity, as this inactive conformation can vary more significantly between kinases compared to the highly conserved ATP-binding site targeted by type I inhibitors. nih.govportlandpress.comoup.comnih.gov However, the observed engagement with CDK8/19 suggests that these kinases may also adopt a similar inactive conformation that accommodates type II inhibitors. researchgate.netchemrxiv.org

Below is a table summarizing the reported binding affinities of this compound for different forms of CDK2:

CDK2 FormKd (nM)Source
Wild Type (WT)50 nih.govtargetmol.comselleck.co.jpselleckchem.comselleck.co.jp
C118L18.6 nih.govtargetmol.comselleck.co.jpselleckchem.com
A144C15.4 nih.govtargetmol.comselleck.co.jpselleckchem.com
C118L/A144C9.7 nih.govtargetmol.comselleck.co.jpselleckchem.com

Elucidating Novel Non-Nuclear Functions of CDK2 and this compound.

Beyond its well-established role in regulating the cell cycle within the nucleus, CDK2 has been increasingly recognized for its non-nuclear functions. biorxiv.orgbiorxiv.orgnih.gov These functions can include roles in transcription, DNA damage repair, cell death control, differentiation, the immune response, and metabolism. nih.govuniprot.org In some cases, these non-canonical functions are carried out by CDKs or cyclins independently of their typical cell cycle partners. nih.gov

Research has shown that CDK2 can undergo nucleocytoplasmic shuttling, and its localization can influence its function. nih.govnih.govresearchgate.net For instance, while nuclear CDK2 is crucial for cell cycle progression through the S and G2-M phases, cytoplasmic CDK2 has been implicated in promoting cell death under certain conditions, such as in the presence of specific anti-cancer drugs. nih.govnih.govresearchgate.net Akt-mediated phosphorylation of CDK2 at threonine 39 can lead to its temporary cytoplasmic localization, which is necessary for progression from S to G2-M phase. nih.govnih.gov However, constitutive activation of the Akt/CDK2 pathway and altered subcellular localization can promote apoptosis. nih.govnih.gov

CDK2 has also been found to play a role in anucleate cells like platelets. biorxiv.orgbiorxiv.org In human platelets, CDK2 is expressed and activated by thrombin, and its activity is required for platelet activation. biorxiv.orgbiorxiv.org Kinase-active CDK2 in platelets promotes the activation of downstream kinases by phosphorylating and inactivating protein phosphatase 1 (PP1). biorxiv.orgbiorxiv.org This indicates a non-nuclear function for CDK2 in regulating signaling pathways in these cells. biorxiv.orgbiorxiv.org

The role of this compound in modulating these non-nuclear functions of CDK2 is an area of ongoing research. As a CDK2 inhibitor, this compound's impact on these diverse cellular processes, beyond cell cycle arrest, warrants further investigation to fully understand its biological effects.

Advancements in Allosteric and Cyclin-Competitive CDK2 Inhibitors.

The development of selective CDK2 inhibitors has been challenging due to the high structural similarity of the ATP-binding site across many kinases, particularly between CDK1 and CDK2. portlandpress.comumn.edutandfonline.comacs.orgchemrxiv.org This similarity has often led to off-target inhibition and associated toxicities with earlier generations of CDK inhibitors. nih.govtandfonline.comacs.orgacellera.com

This compound is characterized as a type II CDK2 inhibitor, which binds to the ATP-binding site but stabilizes the inactive DFG-out conformation. nih.govapexbt.comportlandpress.comoup.comacs.orgnih.gov This binding mode can offer improved selectivity compared to type I inhibitors that target the active conformation. nih.govportlandpress.comoup.comnih.gov this compound has also been described as a cyclin-competitive inhibitor, meaning it inhibits CDK2 activity by competing with the binding of activating cyclins. apexbt.comoup.commedchemexpress.commedchemexpress.com The co-crystal structure of this compound bound to cyclin-free CDK2 shows a type II binding mode. nih.gov

Recent advancements in CDK2 inhibitor development include the exploration of allosteric inhibitors, which bind to sites on the kinase distinct from the ATP-binding pocket. portlandpress.comumn.edutandfonline.comacs.orgchemrxiv.org Targeting allosteric sites can potentially lead to greater selectivity because these regions tend to be less conserved than the active site. umn.eduacs.orgchemrxiv.orgosti.gov Some allosteric CDK2 inhibitors have demonstrated high affinity and selectivity over closely related kinases like CDK1. umn.eduacs.orgchemrxiv.orgosti.gov These allosteric inhibitors can also exhibit negative cooperativity with cyclin binding, representing another mechanism for inhibiting CDK2 activity. osti.gov

While this compound is primarily described as an ATP-site binding type II inhibitor, its cyclin-competitive nature links it to the mechanisms by which both ATP-competitive and allosteric inhibitors can influence cyclin binding and CDK2 activation. The exploration of both type II and allosteric approaches represents significant progress in the quest for highly selective CDK2 inhibitors with improved therapeutic profiles.

Role in Personalized Medicine and Biomarker Identification for Response and Resistance.

Identifying biomarkers that predict patient response or resistance to CDK2 inhibitors is crucial for implementing personalized medicine strategies. allenpress.comwipo.intnih.gov The abnormal activation of CDK2 is associated with various cancers, including breast, ovarian, prostate, leukemia, and lymphoma. allenpress.com CDK2 inhibitors are expected to be particularly effective against cancers with cyclin E overactivity. allenpress.com

Cyclin E1 (CCNE1), a regulatory partner of CDK2, is a promising biomarker for predicting response to CDK2 inhibition, especially in tumors with CCNE1 amplification or overexpression, such as ovarian and endometrial cancers. allenpress.comnih.gov Preclinical studies have shown that CCNE1 copy number increase can be a strong predictor of response to CDK2 inhibition. allenpress.com

Other potential biomarkers are also being investigated. For example, the expression of p16, a tumor suppressor that inhibits CDK4/6, has been shown to correlate with heightened sensitivity to CDK2 inhibitors in ovarian cancer cells. biorxiv.org Depletion of p16 rendered these cells more resistant to CDK2 inhibition, suggesting that the absence of CDK4/6-mediated compensatory mechanisms may be linked to sensitivity. biorxiv.org Co-expression of high Cyclin E1 and high p16 in ovarian tumors may identify a subgroup of patients particularly sensitive to CDK2 inhibition. biorxiv.org

Furthermore, the retinoblastoma protein (Rb) expression has also been identified as a biomarker that can enrich for CDK2-dependency and sensitivity to CDK2 inhibitors in CCNE1-overexpressed, non-amplified cells. nih.gov A combinatorial biomarker signature incorporating factors like CCNE1 status, Rb, and p16 expression could potentially refine patient selection criteria for CDK2 inhibitor therapy. nih.gov

Research into biomarkers for response and resistance to CDK2 inhibitors, including compounds like this compound, is ongoing to facilitate the clinical translation of these agents and ensure they are directed towards patient populations most likely to benefit. allenpress.comwipo.intnih.govbiospace.com

Integration with Advanced Drug Discovery Technologies (e.g., AI-driven screening).

Advanced drug discovery technologies, including artificial intelligence (AI) and machine learning (ML), are increasingly being integrated into the process of identifying and developing novel kinase inhibitors, including those targeting CDK2. acellera.comnih.govacs.orgnih.govtandfonline.com These technologies offer the potential to accelerate the discovery process and identify compounds with improved properties. acellera.comnih.govnih.gov

AI and ML approaches can be applied at various stages of drug discovery, from virtual screening of large compound libraries to predicting binding affinities and assessing the stability of ligand-protein complexes. acellera.comnih.govacs.orgtandfonline.com For instance, ML models can be trained to distinguish between active and inactive inhibitors for a specific target like CDK2. nih.gov Integrated approaches combining ML-based virtual screening with molecular docking and molecular dynamic simulations have been used to identify potential CDK2 inhibitors. nih.govtandfonline.com

Generative models, which leverage deep learning, are also being used in early drug discovery for hit identification and lead optimization. nih.gov These models can generate novel molecular structures with desired properties, such as potency and selectivity for CDK2. nih.gov

Explainable AI techniques are also being employed to understand the key interactions between ligands and the CDK2 receptor, which can guide the design of more effective inhibitors. acs.org By analyzing interaction scores and using AI models, important residues for ligand recognition can be highlighted. acs.org

Q & A

Q. What molecular mechanisms underlie K03861’s inhibition of Hepatitis B virus (HBV) core DNA formation?

  • Methodological Answer : this compound’s effect on HBV nucleocapsid disassembly and covalently closed circular DNA (cccDNA) formation can be studied via in vitro phosphorylation assays and quantitative Southern blotting. Evidence from subcellular fractionation and concentration-response experiments (e.g., 2–8 μM this compound) demonstrates a dose-dependent reduction in core DNA levels, suggesting disruption of capsid stability or phosphorylation-dependent processes . Researchers should replicate these assays under controlled pH and temperature conditions to validate mechanistic hypotheses.

Q. How should experimental concentrations of this compound be optimized for virological studies?

  • Methodological Answer : Dose-response curves (e.g., 2 μM, 4 μM, 8 μM) are critical for identifying the half-maximal inhibitory concentration (IC₅₀). Subfigure B in shows a clear inverse correlation between this compound concentration and core DNA quantity, indicating 8 μM as a potential threshold for maximal efficacy. Include controls for cytotoxicity using cell viability assays (e.g., MTT) to distinguish antiviral effects from nonspecific toxicity .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Use non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀. Pair this with ANOVA for inter-group comparisons (e.g., Mock vs. 8 μM this compound). Ensure replicates (n ≥ 3) to address biological variability, and report p-values with confidence intervals to strengthen reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy across different HBV genotypes?

  • Methodological Answer : Genotype-specific variations in capsid phosphorylation sites may explain discrepancies. Design comparative studies using HBV genotype-specific cell lines (e.g., genotypes B vs. C). Combine Western blotting for phospho-specific antibodies with mutagenesis to identify resistance-associated mutations. Cross-reference findings with structural models of this compound-capsid interactions .

Q. What strategies mitigate confounding variables in this compound pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS to quantify this compound plasma levels and tissue distribution in animal models. Account for metabolic stability via liver microsome assays. For in vitro studies, standardize cell culture media (e.g., serum-free conditions) to minimize protein-binding interference .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict this compound’s binding affinity to HBV core proteins. Validate predictions with mutagenesis data and correlate with experimental IC₅₀ values. Integrate machine learning (e.g., random forest models) to prioritize chemical modifications for improved potency .

Q. What protocols validate this compound’s specificity for HBV over host kinases?

  • Methodological Answer : Conduct kinase profiling assays (e.g., Eurofins KinaseProfiler) to test this compound against a panel of human kinases. Use CRISPR-Cas9 knockout models of suspected off-target kinases (e.g., CDK2) to confirm HBV-specific activity. Cross-validate with transcriptomic data (RNA-seq) to assess downstream host gene expression changes .

Data Contradiction & Replication

Q. How should researchers address non-reproducible results in this compound-induced capsid disassembly?

  • Methodological Answer : Non-reproducibility may stem from variations in capsid purification protocols. Standardize protocols for nucleocapsid isolation (e.g., sucrose gradient ultracentrifugation) and pre-treat samples with phosphatase inhibitors to preserve phosphorylation states. Share raw data (e.g., gel images, quantifications) via repositories like Zenodo for transparency .

Q. What meta-analysis frameworks are suitable for synthesizing heterogeneous this compound data?

  • Methodological Answer : Apply PRISMA guidelines to systematically review preclinical studies. Use random-effects models to aggregate efficacy metrics (e.g., core DNA reduction) across studies, adjusting for covariates like cell type and assay duration. Perform sensitivity analyses to identify outlier datasets .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines in this compound animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Include ethical approval statements from institutional review boards (IRBs), and detail anesthesia/euthanasia protocols. For in vivo efficacy trials, justify sample sizes using power analysis to minimize animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.